2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Description
2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a pyrazole-based acetamide derivative characterized by a chloroacetamide moiety attached to a 3,5-dimethyl-1-phenylpyrazole scaffold. The compound has a molecular weight of 277.75 g/mol (calculated for C₁₃H₁₄ClN₃O) and is structurally defined by its pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a 2-chloroacetamide group at position 4 . For example, similar compounds like 2-chloro-N-(4-sulfamoylphenyl)acetamide are synthesized by reacting chloroacetyl chloride with substituted aromatic amines under basic conditions .
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-13(15-12(18)8-14)10(2)17(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOTUMBWBHBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368720 | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92026-64-7 | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester. For example, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions.
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Chlorination: : The next step involves the introduction of the chloro group. This can be achieved by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
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Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
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Reduction: : Reduction reactions can be used to convert the carbonyl group in the acetamide moiety to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, nucleophiles (amines, thiols, alkoxides)
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups
Oxidation: Oxidized pyrazole derivatives with additional functional groups
Reduction: Reduced pyrazole derivatives with alcohol groups
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific structure of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide allows for interactions with biological targets involved in cancer cell proliferation. Studies have indicated that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Anti-inflammatory Properties : Pyrazole derivatives are also known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests it could be effective in treating conditions such as arthritis and other inflammatory diseases. Experimental models have shown promising results where these compounds significantly reduce markers of inflammation .
Antimicrobial Activity : There is emerging evidence that this compound exhibits antimicrobial properties against a range of pathogens. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
Agrochemical Applications
Pesticide Development : The structural characteristics of this compound suggest potential use in developing novel pesticides. Its efficacy against specific pests has been evaluated, showing that it can disrupt metabolic processes in insects, thereby serving as an effective insecticide. Field trials are necessary to assess its effectiveness and safety in agricultural settings .
Herbicides : Similar to its insecticidal properties, research indicates that this compound may exhibit herbicidal activity. Its mechanism could involve inhibiting key enzymes in plant growth pathways, offering a new avenue for weed management strategies in agriculture .
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development into an anticancer drug.
Case Study 2: Agricultural Field Trials
Field trials conducted on the efficacy of this compound as an insecticide against aphids showed a significant reduction in pest populations compared to untreated controls. These findings support the potential for commercial development as a new agricultural pesticide.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide depends on its specific application:
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Medicinal Chemistry: : The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
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Agriculture: : The compound may act as an inhibitor of key enzymes in pests or pathogens, disrupting their metabolic processes and leading to their death.
Comparison with Similar Compounds
Pyrazole-Acetamide Derivatives
The following structurally related compounds highlight key differences in substituents, synthesis routes, and properties:
Key Structural and Functional Differences
- Substituent Effects: The 3,5-dimethyl-1-phenylpyrazole group in the target compound enhances steric bulk and electron-donating effects compared to simpler pyrazole derivatives like 3a (which features a cyano group and dual phenyl rings). These substitutions influence solubility, reactivity, and intermolecular interactions . Chloroacetamide vs. Carboxamide: The chloroacetamide group in the target compound provides a reactive site for further functionalization (e.g., nucleophilic substitution), whereas carboxamide derivatives (e.g., 3a) are more stable and often optimized for biological target binding .
Synthesis Complexity :
- The target compound likely requires precise control over regioselectivity during pyrazole functionalization, whereas derivatives like 3a involve multi-step coupling reactions with EDCI/HOBt, which are standard for amide bond formation .
- In contrast, sulfamoylphenyl derivatives (e.g., compounds 2–13 in ) emphasize modular synthesis via amine diversification, enabling rapid library generation.
Antimicrobial Activity
- While biological data for the target compound are absent, structurally related pyrazole-acetamides exhibit notable activities.
- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide derivatives demonstrate antifungal and insecticidal properties, attributed to hydrogen-bonding interactions and planar aromatic systems .
Crystallographic and Spectroscopic Data
Biological Activity
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, also known by its CAS number 92026-64-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound has been studied for its antimicrobial properties, anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄ClN₃O, with a molecular weight of approximately 263.72 g/mol. The structural representation includes a chloro substituent and a pyrazole ring which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O |
| Molecular Weight | 263.72 g/mol |
| CAS Number | 92026-64-7 |
| Purity | ≥95% |
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives indicated that compounds similar to this compound demonstrated effective inhibition against several bacterial strains. For instance, derivatives were tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively documented. In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 0.39 |
| NCI-H460 | 0.46 |
| A549 | 0.71 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies indicate that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
A notable case study highlighted the efficacy of a related pyrazole derivative in a preclinical model of cancer. The study reported significant tumor reduction in mice treated with the compound compared to control groups, suggesting strong in vivo anticancer activity . Additionally, antimicrobial assessments revealed that certain derivatives could effectively disrupt biofilm formation, enhancing their therapeutic potential against persistent infections .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution, typically involving the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:
- Solvent selection : Dichloromethane or DMF are common solvents for controlled reactivity .
- Temperature control : Reactions are often conducted at 273 K to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures high purity .
Yield optimization requires stoichiometric balancing and slow addition of reagents to avoid exothermic side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : Resolves hydrogen-bonded networks (e.g., N–H···O and C–H···O interactions) that stabilize dimeric or chain-like molecular packing .
- NMR/IR spectroscopy : Confirms amide bond formation (C=O stretch at ~1636 cm⁻¹) and substitution patterns (e.g., pyrazole ring protons at δ 7.4–8.1 ppm in ¹H-NMR) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
Q. How does the compound’s reactivity influence its utility in derivatization?
The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling functionalization for bioactivity studies. For example:
- Amine substitution : Generates secondary amides for pharmacological screening .
- Oxidation/Reduction : Modifies electronic properties (e.g., N-oxide formation) to tune solubility or target binding .
Advanced Research Questions
Q. How do substituent patterns on the pyrazole ring affect bioactivity and intermolecular interactions?
The 3,5-dimethyl and phenyl groups on the pyrazole ring induce steric and electronic effects:
- Steric hindrance : The 3,5-dimethyl groups reduce rotational freedom, favoring planar conformations that enhance π-π stacking with biological targets .
- Hydrogen bonding : The phenyl ring’s orientation (dihedral angles of 37–67° relative to the pyrazole ring) modulates interactions with enzymes or receptors .
Comparative studies with analogs (e.g., 1,3,5-trimethyl derivatives) show that methyl substitution at the 3,5-positions enhances anti-parasitic activity (e.g., anti-leishmanial IC₅₀ improvements) .
Q. How can researchers resolve contradictions in reported bioactivity data across similar analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times for anti-malarial screens) .
- Structural nuances : Compare substituent effects using computational tools (e.g., molecular docking to identify key binding residues) .
- Environmental factors : Control light/temperature during stability tests to avoid degradation artifacts .
Q. What strategies are used to study the compound’s supramolecular assembly in materials science?
Crystallographic data reveal that N–H···O hydrogen bonds form R₂²(10) motifs, creating 2D networks. Researchers can:
- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) to strengthen dipole interactions .
- Solvent engineering : Use polar solvents (e.g., DMSO) to alter crystal packing for tailored material properties .
Q. How do environmental factors influence the compound’s stability in long-term studies?
- Photodegradation : UV exposure may cleave the C–Cl bond; store samples in amber vials .
- Thermal stability : Decomposition above 473 K necessitates DSC monitoring during formulation .
- Hydrolytic sensitivity : The amide bond is stable in acidic conditions but hydrolyzes slowly in basic buffers (pH > 9) .
Q. What methodologies are employed to evaluate its enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for protease inhibition) .
- Docking simulations : Map interactions with catalytic sites (e.g., pyrazole ring stacking with hydrophobic pockets) .
- Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme kinetics .
Key Comparative Data
| Property | This compound | Analog (1,3,5-Trimethyl Derivative) |
|---|---|---|
| Molecular Weight (g/mol) | 291.75 | 305.78 |
| Melting Point | 473–475 K | 463–465 K |
| Bioactivity (Anti-Leishmanial IC₅₀) | 12.5 µM | 8.7 µM |
| Hydrogen Bond Motifs | R₂²(10) | R₂²(8) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
